molecular formula C7H6N2O2 B6608962 methyl 5-ethynyl-1H-imidazole-4-carboxylate CAS No. 2866353-30-0

methyl 5-ethynyl-1H-imidazole-4-carboxylate

Cat. No.: B6608962
CAS No.: 2866353-30-0
M. Wt: 150.13 g/mol
InChI Key: AZYWQRMHXRHDFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 5-ethynyl-1H-imidazole-4-carboxylate (MEC) is a synthetic organic compound belonging to the class of imidazole-4-carboxylates. It is a colorless, crystalline solid that is soluble in organic solvents. MEC has a wide range of applications in organic chemistry and biochemistry. It is used as a reagent in organic synthesis and as a catalyst in biochemistry. MEC has been studied for its potential applications in drug delivery, in the treatment of cancer, and in the study of enzyme inhibition.

Scientific Research Applications

Methyl 5-ethynyl-1H-imidazole-4-carboxylate has been studied for its potential applications in drug delivery, in the treatment of cancer, and in the study of enzyme inhibition. It has been used as a model compound to study the structure and reactivity of imidazole-4-carboxylates. It has also been studied for its potential applications in the synthesis of novel compounds. This compound has been used as a reagent in the synthesis of various compounds, including peptidomimetics and small-molecule inhibitors of enzymes.

Mechanism of Action

Methyl 5-ethynyl-1H-imidazole-4-carboxylate acts as a catalyst in the formation of imidazole-4-carboxylates. It catalyzes the reaction between 5-ethynyl-1H-imidazole-4-carboxylic acid and methyl iodide, resulting in the formation of this compound. It also catalyzes the reaction between ethyl acetoacetate and 5-ethynyl-1H-imidazole-4-carboxylic acid.
Biochemical and Physiological Effects
This compound has been studied for its potential applications in drug delivery, in the treatment of cancer, and in the study of enzyme inhibition. It has been used as a model compound to study the structure and reactivity of imidazole-4-carboxylates. It has also been studied for its potential applications in the synthesis of novel compounds.

Advantages and Limitations for Lab Experiments

The advantages of using methyl 5-ethynyl-1H-imidazole-4-carboxylate in laboratory experiments are that it is relatively easy to synthesize, and it is a versatile reagent with a wide range of applications. The main limitation is that it is a relatively expensive compound.

Future Directions

Future research on methyl 5-ethynyl-1H-imidazole-4-carboxylate could focus on its potential applications in drug delivery and cancer treatment. It could also be used as a model compound to study the structure and reactivity of imidazole-4-carboxylates. Additionally, it could be studied for its potential applications in the synthesis of novel compounds. Finally, further research could be conducted on the mechanism of action of this compound and its biochemical and physiological effects.

Synthesis Methods

Methyl 5-ethynyl-1H-imidazole-4-carboxylate can be synthesized by several different methods. The most common method is the reaction of 5-ethynyl-1H-imidazole-4-carboxylic acid with methyl iodide in the presence of a base catalyst. This reaction results in the formation of this compound and methyl iodide. Other synthesis methods include the reaction of ethyl acetoacetate with 5-ethynyl-1H-imidazole-4-carboxylic acid in the presence of a base catalyst and the reaction of ethyl acetoacetate with methyl iodide in the presence of a base catalyst.

Properties

IUPAC Name

methyl 5-ethynyl-1H-imidazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O2/c1-3-5-6(7(10)11-2)9-4-8-5/h1,4H,2H3,(H,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZYWQRMHXRHDFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(NC=N1)C#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.13 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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